Product packaging for Oxirane, [(triphenylmethoxy)methyl]-(Cat. No.:CAS No. 69161-59-7)

Oxirane, [(triphenylmethoxy)methyl]-

Cat. No.: B1621654
CAS No.: 69161-59-7
M. Wt: 316.4 g/mol
InChI Key: XFSXUCMYFWZRAF-UHFFFAOYSA-N
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Description

Significance of the Oxirane Ring in Modern Organic Chemistry

Oxiranes, also known as epoxides, are a class of cyclic ethers distinguished by a three-membered ring containing two carbon atoms and one oxygen atom. fiveable.melumenlearning.com This structural feature results in significant ring strain, with bond angles of approximately 60° instead of the ideal 109.5° for tetrahedral carbon. numberanalytics.commasterorganicchemistry.com This inherent strain, estimated to be around 25 kcal/mol, renders oxiranes highly reactive electrophiles, "spring-loaded" for ring-opening reactions. masterorganicchemistry.com

The high reactivity of the oxirane ring is central to its importance in modern organic chemistry. numberanalytics.com Epoxides readily undergo nucleophilic ring-opening reactions with a wide array of nucleophiles, including alcohols, amines, thiols, and organometallic reagents. fiveable.memasterorganicchemistry.com These reactions relieve the ring strain and allow for the stereospecific and regioselective introduction of two new functional groups, making epoxides exceptionally versatile intermediates. lumenlearning.comresearchgate.net Consequently, they are fundamental building blocks in the synthesis of complex molecules, such as natural products, pharmaceuticals, and polymers. numberanalytics.comyoutube.com The ability to form epoxides from alkenes, often with high stereocontrol through methods like Sharpless or Jacobsen epoxidation, further enhances their synthetic utility. numberanalytics.comyoutube.com

The Role of Oxirane, [(triphenylmethoxy)methyl]- as a Versatile Synthetic Building Block

Within the diverse family of oxiranes, Oxirane, [(triphenylmethoxy)methyl]- , also known as glycidyl (B131873) trityl ether, stands out as a particularly valuable synthetic intermediate. lookchem.com Its structure combines the reactive epoxide ring with a bulky triphenylmethyl (trityl) protecting group. The trityl group is significant because it can be selectively removed under acidic conditions, providing a strategic advantage in multi-step syntheses.

The primary role of this compound is to serve as a three-carbon building block that introduces a protected primary alcohol along with the reactive epoxide functionality. The epoxide ring can be opened by various nucleophiles, typically at the less sterically hindered terminal carbon, in a classic SN2-type reaction. masterorganicchemistry.comlibretexts.org This regioselectivity allows for the precise construction of more complex molecular frameworks. For instance, its reaction with nucleophiles leads to the formation of downstream products like 1,2-disubstituted alcohols, which are key synthons for a variety of complex molecules. lookchem.comresearchgate.net The presence of the trityl ether allows for further chemical transformations on other parts of the molecule before the primary alcohol is unmasked for subsequent reactions.

Evolution of Research Directions for Substituted Oxiranes

Research involving substituted oxiranes has continuously evolved, driven by the demand for more efficient and selective synthetic methods. A major focus has been the development of catalytic, asymmetric epoxidation reactions that can produce enantiomerically pure epoxides, which are crucial for the synthesis of chiral drugs. mdpi.com

Another significant research trend is the use of epoxides in cascade reactions. These elegant processes involve a series of intramolecular ring-openings of poly-epoxides to rapidly construct complex polycyclic ether natural products, which often exhibit potent biological activities. nih.gov The regioselective opening of the oxirane ring by various nucleophiles remains a central theme in organic and medicinal chemistry, leading to intermediates with potential biological activity. researchgate.net

Furthermore, the application of epoxides has expanded into materials science for the synthesis of functional polymers and epoxy resins known for their adhesive properties and durability. youtube.comradtech.org Researchers are also exploring novel ring-opening methodologies, including metal-free approaches, to create more sustainable and environmentally friendly synthetic routes. researchgate.net The study of the atmospheric chemistry of epoxides, which can be formed from the oxidation of volatile organic compounds, is another emerging area of interest. rsc.org

Chemical and Physical Properties of Oxirane, [(triphenylmethoxy)methyl]-

The following table summarizes key physicochemical properties of Oxirane, [(triphenylmethoxy)methyl]-. lookchem.com

PropertyValue
Molecular Formula C₂₂H₂₀O₂
Molecular Weight 316.4 g/mol
Melting Point 98 °C
CAS Number 69161-59-7
LogP 4.39390
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 6
Exact Mass 316.146329876
Complexity 330

Data sourced from LookChem. lookchem.com

Comparative Properties of Substituted Oxiranes

The properties of an oxirane can vary significantly based on its substituents. The table below compares Oxirane, [(triphenylmethoxy)methyl]- with other substituted oxiranes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (K)
Oxirane, [(triphenylmethoxy)methyl]-C₂₂H₂₀O₂316.40N/A (Solid at RT)
Oxirane, (methoxymethyl)-C₄H₈O₂88.11385.15
Oxirane, trimethyl-C₅H₁₀O86.13347.15
Oxirane, 2-((tetradecyloxy)methyl)-C₁₇H₃₄O₂270.45N/A
((p-(2-Methoxyethyl)phenoxy)methyl)oxiraneC₁₂H₁₆O₃208.25N/A

Data sourced from LookChem, Cheméo, and PubChem. lookchem.comchemeo.comchemeo.comnih.govnih.gov

Detailed Research Findings

The synthetic utility of Oxirane, [(triphenylmethoxy)methyl]- is centered on the predictable reactivity of its epoxide ring. The most common and synthetically valuable reactions involve nucleophilic ring-opening. youtube.com

Synthesis: While specific industrial synthesis routes for Oxirane, [(triphenylmethoxy)methyl]- are proprietary, a common laboratory method for preparing similar glycidyl ethers involves the reaction of a suitable alcohol with an epihalohydrin (like epichlorohydrin) under basic conditions. In this case, triphenylmethanol (B194598) (trityl alcohol) would be reacted with epichlorohydrin (B41342) in the presence of a base to form the corresponding glycidyl ether. Another general method for forming oxiranes is the oxidation of an corresponding alkene with a peroxyacid. masterorganicchemistry.comyoutube.com

Reactivity and Ring-Opening Reactions: The key reactions of Oxirane, [(triphenylmethoxy)methyl]- are ring-opening additions. Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. masterorganicchemistry.comlibretexts.org The incoming nucleophile attacks the less sterically hindered primary carbon of the epoxide, leading to inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com This regioselectivity is a cornerstone of its synthetic application.

For example, reaction with an alcohol (ROH) under basic conditions (e.g., sodium alkoxide) would yield a 1-alkoxy-3-(triphenylmethoxy)propan-2-ol derivative. Similarly, reaction with organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents would result in the formation of a new carbon-carbon bond, yielding a 1-(triphenylmethoxy)alkan-2-ol after acidic workup. These products, such as 7-methyl-1-trityloxy-6-octen-2-ol and 1-(trityloxy)dodecan-2-ol, are valuable intermediates in the synthesis of natural products and other complex organic targets. lookchem.commsu.edu The trityl group can then be selectively cleaved at a later stage using mild acid, liberating a primary alcohol for further functionalization without affecting other acid-labile groups in the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20O2 B1621654 Oxirane, [(triphenylmethoxy)methyl]- CAS No. 69161-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trityloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSXUCMYFWZRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392731, DTXSID90869789
Record name (R)-trityl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Triphenylmethoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69161-59-7
Record name (R)-trityl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Oxirane, Triphenylmethoxy Methyl and Analogous Compounds

Stereoselective Epoxidation Strategies

Stereoselective epoxidation involves the conversion of an alkene into an epoxide where the relative orientation of the new C-O bonds is controlled. For allylic alcohols, the hydroxyl group can direct the epoxidizing agent, leading to high diastereoselectivity. nih.gov For instance, epoxidation of certain triterpenic allylic alcohols with m-chloroperbenzoic acid (mCPBA) can proceed with the formation of a β-oriented oxirane ring due to the formation of an intermolecular hydrogen bond between the alcohol and the peracid, which directs the reagent to the syn-face. nih.gov

Asymmetric catalysis is crucial for producing enantiomerically enriched epoxides. buchler-gmbh.com Two landmark methods in this field are the Sharpless-Katsuki epoxidation and the Jacobsen-Katsuki epoxidation.

The Sharpless-Katsuki epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgorganicreactions.org The reaction employs a catalyst system composed of titanium tetra(isopropoxide), an optically active dialkyl tartrate (like diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. dalalinstitute.comthermofisher.com The choice of the tartrate enantiomer dictates which face of the alkene is epoxidized, making the synthesis of a specific epoxide enantiomer predictable. wikipedia.orgorganic-chemistry.org The necessity of an allylic alcohol for this reaction is a key feature, as the hydroxyl group is essential for the catalytic cycle. thermofisher.com The starting material for Oxirane, [(triphenylmethoxy)methyl]- would be 3-(triphenylmethoxy)prop-1-en-2-ol, an allylic alcohol, making this method highly relevant.

The Jacobsen-Katsuki epoxidation , conversely, is effective for the enantioselective epoxidation of unfunctionalized cis-alkenes using a chiral manganese-salen complex as the catalyst and an oxidant like sodium hypochlorite (B82951) (bleach). wikipedia.orgorganic-chemistry.orgopenochem.orgsynarchive.com This method is complementary to the Sharpless epoxidation as it does not require an allylic alcohol. wikipedia.orgopenochem.org The stereoselectivity arises from the C2-symmetric chiral ligand that directs the oxygen atom transfer. wikipedia.org While the mechanism is not fully elucidated, a manganese(V)-oxo species is believed to be the active oxidant. organic-chemistry.org

Another approach involves chiral dioxiranes, often generated in situ from a chiral ketone and a stoichiometric oxidant like Oxone. organic-chemistry.orgorganic-chemistry.org These have proven effective for the enantioselective epoxidation of a variety of olefins, including conjugated cis-enynes and non-conjugated cis-olefins. organic-chemistry.orgnih.gov The enantioselectivity is often directed by interactions between the substrate and the catalyst. organic-chemistry.orgnih.gov

Comparison of Asymmetric Epoxidation Methods
MethodTypical SubstrateCatalyst SystemKey Features
Sharpless-Katsuki EpoxidationAllylic Alcohols wikipedia.orgTi(OPr-i)4, Diethyl Tartrate (DET), TBHP dalalinstitute.comHighly predictable facial selectivity based on tartrate chirality; requires an allylic alcohol. wikipedia.orgthermofisher.com
Jacobsen-Katsuki EpoxidationUnfunctionalized cis-Alkenes organic-chemistry.orgChiral Mn(III)-salen complex, NaOCl wikipedia.orgBroad substrate scope for non-functionalized alkenes; complements Sharpless method. organic-chemistry.orgopenochem.org
Chiral Dioxirane Epoxidationtrans-, tri-substituted, and cis-Olefins organic-chemistry.orgnih.govChiral Ketone + Oxone organic-chemistry.orgMetal-free; effective for various olefin types, including those with conjugated systems. organic-chemistry.orgorganic-chemistry.org

Enantioselective epoxidation is a cornerstone of modern synthesis, providing access to chiral building blocks like epoxides. buchler-gmbh.com The Sharpless epoxidation stands out for its application to allylic alcohols, converting them to 2,3-epoxyalcohols with high enantiomeric excess (ee), often greater than 90%. wikipedia.orgorganicreactions.org This reaction has been instrumental in the total synthesis of numerous natural products. wikipedia.org

The Jacobsen epoxidation provides excellent enantioselectivity (often approaching 100% ee) for cyclic and acyclic cis-1,2-disubstituted alkenes. wikipedia.org In contrast, trans-1,2-disubstituted alkenes are generally poor substrates for Jacobsen's catalysts but can yield higher enantioselectivities with Katsuki's variants. wikipedia.org

Enzyme-catalyzed reactions also offer a powerful route to chiral epoxides. Styrene monooxygenases (SMOs), for example, can catalyze the epoxidation of alkenes to yield corresponding chiral epoxides with excellent enantiopurity (often >95–99% ee). nih.gov These biocatalytic methods operate under mild conditions and exhibit high selectivity. nih.gov

Precursor-Based Synthesis Pathways

Alternative strategies for forming the oxirane ring involve starting with precursors that already contain some of the required atoms and functionality. These methods often rely on intramolecular cyclization reactions.

A classic and effective method for synthesizing epoxides is the intramolecular cyclization of a halohydrin. organicchemistrytutor.commasterorganicchemistry.com This process involves two main steps: the formation of a halohydrin from an alkene, followed by treatment with a base to induce ring closure. youtube.com The reaction of an alkene with a halogen (like Br₂) in the presence of water yields a vicinal halohydrin. organicchemistrytutor.com Subsequent treatment with a strong base, such as sodium hydroxide (B78521), deprotonates the alcohol to form an alkoxide. organicchemistrytutor.combyjus.com This alkoxide then acts as an internal nucleophile, displacing the adjacent halide via an intramolecular SN2 reaction to form the epoxide ring. masterorganicchemistry.combyjus.com This reaction proceeds with an inversion of configuration at the carbon bearing the halogen, a crucial stereochemical consideration. masterorganicchemistry.com

For a precursor to Oxirane, [(triphenylmethoxy)methyl]-, this would involve the conversion of allyl trityl ether to the corresponding halohydrin, followed by base-induced cyclization.

Dithianes, particularly 1,3-dithiane, serve as versatile acyl anion equivalents in organic synthesis. brynmawr.edu Methodologies have been developed where dithiane anions react with epoxides in multicomponent coupling protocols. nih.gov In these reactions, the deprotonated dithiane acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to ring-opening. This creates a new carbon-carbon bond and generates a β-hydroxy thioacetal. nih.govuib.no

While this is a reaction of an epoxide rather than a synthesis of one, the integration of dithiane anions with electrophiles like epichlorohydrin (B41342) or vinyl epoxides provides a powerful strategy for the rapid assembly of complex, highly functionalized molecules. nih.govacs.org For example, the reaction of a dithiane anion with epichlorohydrin allows for the coupling of multiple components in a single flask. nih.gov The chemoselectivity of these reactions can be high, and with substrates like vinyl epoxides, the steric nature of the dithiane anion can control whether the reaction proceeds via an SN2 or SN2' pathway. nih.govacs.org

Optimization of Reaction Conditions for Oxirane Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired epoxide product while minimizing side reactions. Key parameters that are often optimized include temperature, reaction time, solvent, and the molar ratios of reactants and catalysts. researchgate.netresearchgate.net

For in-situ epoxidation using peroxy acids (generated from a carboxylic acid and hydrogen peroxide), studies have shown that factors like the mole ratios of hydrogen peroxide and carboxylic acid to the alkene double bonds, reaction temperature, and catalyst amount significantly affect the conversion to the oxirane. researchgate.net For example, in one study on the epoxidation of monoepoxide linoleic acid, the optimal conditions were found to be a specific reactant and catalyst ratio at 110 °C for 4.5 hours, achieving a yield of 84.61%. researchgate.net

In base-catalyzed halohydrin cyclization, the choice of base and solvent is important. The use of solid-based catalysts, such as modified CaO and MgO, is being explored for more sustainable dehydrohalogenation reactions. acs.org The activity and selectivity in these systems have been shown to correlate with the total basic sites and the medium basicity strength of the catalyst, respectively. acs.org

Modern approaches to reaction optimization increasingly employ data-driven methods, such as Bayesian optimization guided by machine learning models like graph neural networks, to more efficiently explore the vast parameter space of a chemical reaction and identify high-yield conditions faster than traditional expert-led approaches. nih.gov

Optimized Reaction Parameters for Epoxidation
Reaction TypeParameterFinding/ObservationSource
In-situ Performic Acid EpoxidationTemperatureOptimum found at 45°C for ketapang seed oil. researchgate.net
In-situ Peracetic Acid EpoxidationH₂O₂ to Double Bond RatioAn optimal molar ratio of 1.5:1 was identified. researchgate.net
Oxirane Ring OpeningCatalyst Ratio (PTSA/MEOA)An optimal ratio of 0.50:1 (w/w) was determined. researchgate.net
Halohydrin CyclizationCatalyst BasicitySelectivity towards the epoxide was proportional to the medium basicity strength of the solid catalyst. acs.org

Catalyst Systems and Reaction Environment Effects

The synthesis of glycidyl (B131873) ethers, including Oxirane, [(triphenylmethoxy)methyl]-, is significantly influenced by the choice of catalyst and the surrounding reaction conditions. Two predominant methods are the direct glycidylation of an alcohol and the epoxidation of an allyl ether.

The direct glycidylation of triphenylmethanol (B194598) with epichlorohydrin is a common approach. This reaction is typically carried out in the presence of a base and a phase-transfer catalyst (PTC). The base, often an alkali metal hydroxide like sodium hydroxide or potassium hydroxide, deprotonates the alcohol, forming a more nucleophilic alkoxide. google.comresearchgate.net The phase-transfer catalyst facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction with epichlorohydrin occurs. researchgate.net Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltrimethylammonium (B79724) chloride, are frequently employed as PTCs. researchgate.net The use of a PTC is crucial for achieving high yields, particularly when dealing with sterically hindered alcohols like triphenylmethanol. The bulky trityl group can impede the approach of the alkoxide to the electrophilic carbon of epichlorohydrin, making the choice of an appropriate PTC and solvent system critical for an efficient reaction. The reaction temperature is also a key parameter, with elevated temperatures (e.g., 40-100 °C) often required to overcome the activation energy barrier. google.com

An alternative and widely used method is the epoxidation of the corresponding allyl ether, in this case, allyl trityl ether. This transformation is commonly achieved using peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a prominent reagent. masterorganicchemistry.comwikipedia.org The reaction with m-CPBA is a stereospecific syn-addition, where the epoxide ring is formed on the same face of the double bond. masterorganicchemistry.com The presence of the ether oxygen in the allylic position can influence the facial selectivity of the epoxidation, a phenomenon attributed to hydrogen bonding or steric effects. wikipedia.org For allylic alcohols, hydrogen bonding between the hydroxyl group and the peroxyacid directs the epoxidation to the same face as the alcohol. wikipedia.org While allyl trityl ether is not an alcohol, the bulky trityl group exerts a significant steric influence, which can direct the incoming oxidizing agent to the less hindered face of the alkene.

Metal-catalyzed epoxidations offer another avenue. Catalysts based on vanadium, molybdenum, and titanium have been shown to be effective for the epoxidation of allylic alcohols and ethers. wikipedia.org Vanadium catalysts, in particular, are known for their high selectivity in the epoxidation of allylic alcohols. wikipedia.org The choice of oxidant in these catalytic systems is also crucial, with hydrogen peroxide and organic hydroperoxides being common choices. nih.gov

The reaction environment, including the choice of solvent, plays a significant role in the outcome of these synthetic methods. For phase-transfer catalyzed reactions, a two-phase system of an organic solvent and an aqueous base is common. In the epoxidation with peroxyacids, chlorinated solvents like dichloromethane (B109758) are frequently used. nih.gov The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction rate and selectivity.

Synthetic Method Key Reagents & Catalysts Typical Reaction Conditions Primary Influencing Factors
Direct Glycidylation Triphenylmethanol, Epichlorohydrin, NaOH/KOH, Phase-Transfer Catalyst (e.g., TBAB)Organic solvent/aqueous base, 40-100 °CSteric hindrance of the trityl group, choice of PTC, temperature
Epoxidation of Allyl Ether Allyl trityl ether, m-CPBAChlorinated solvent (e.g., Dichloromethane)Steric hindrance of the trityl group, stereospecificity of the reagent
Metal-Catalyzed Epoxidation Allyl trityl ether, Metal catalyst (V, Mo, Ti), Oxidant (H₂O₂, organic hydroperoxide)Varies with catalyst and oxidantCatalyst activity and selectivity, nature of the oxidant

Continuous Flow Reactor Applications in Industrial Synthesis Research

The application of continuous flow reactors in chemical synthesis has gained considerable traction in recent years, offering advantages in terms of safety, scalability, and process control, particularly for industrial applications. adesisinc.com While specific research on the continuous flow synthesis of Oxirane, [(triphenylmethoxy)methyl]- is not widely documented, the principles and technologies are applicable to the synthesis of this and analogous sterically hindered epoxides.

Flow chemistry can be particularly beneficial for epoxidation reactions, which are often exothermic and can pose safety risks on a large scale. adesisinc.com The high surface-area-to-volume ratio of microreactors allows for efficient heat exchange, enabling better temperature control and preventing thermal runaways. This is especially relevant for reactions involving highly reactive reagents like peroxyacids.

Case studies on the continuous flow synthesis of other epoxides have demonstrated the feasibility and benefits of this technology. For instance, the epoxidation of various alkenes has been successfully carried out in flow reactors using immobilized catalysts or by carefully controlling the mixing and residence time of reagents. adesisinc.com These systems allow for precise control over reaction parameters, leading to improved yields and selectivities compared to batch processes.

For the synthesis of glycidyl ethers via phase-transfer catalysis, continuous flow systems can offer enhanced mixing of the immiscible phases, leading to faster reaction rates. The ability to precisely control the residence time can also help to minimize the formation of by-products that can arise from prolonged reaction times in batch reactors.

While the direct application of continuous flow technology to the industrial synthesis of Oxirane, [(triphenylmethoxy)methyl]- may still be an area of active research, the existing studies on related compounds provide a strong foundation for its development. The adaptation of established batch chemistries for this compound to a continuous flow process holds the potential for a more efficient, safer, and scalable manufacturing route.

Parameter Batch Reactor Continuous Flow Reactor
Heat Transfer Limited by vessel sizeExcellent due to high surface-area-to-volume ratio
Mass Transfer Can be limited by stirring efficiencyEnhanced due to small channel dimensions and efficient mixing
Safety Higher risk of thermal runaway with exothermic reactionsImproved safety through better temperature control and smaller reaction volumes
Scalability Often requires process redesign for scale-upScalable by running multiple reactors in parallel ("scaling out")
Process Control Less precise control over reaction time and conditionsPrecise control over residence time, temperature, and stoichiometry

Mechanistic Investigations of Oxirane, Triphenylmethoxy Methyl Reactivity

Ring-Opening Reaction Mechanisms

The high degree of ring and torsional strain in the three-membered ether ring of epoxides is the primary driving force for their ring-opening reactions. chemistrysteps.comutwente.nl Unlike other less strained ethers, epoxides can be cleaved under both basic and acidic conditions. libretexts.orgvanderbilt.edu The reaction mechanism can proceed through either nucleophilic (S(_N)2) or, under acidic conditions, a pathway with significant unimolecular (S(_N)1) character. libretexts.orglibretexts.org

Nucleophilic Ring-Opening Pathways

Under neutral or basic conditions, the ring-opening of an epoxide is a classic S(_N)2 reaction. A potent nucleophile performs a backside attack on one of the electrophilic carbons of the epoxide ring. libretexts.orgyoutube.com This attack occurs concurrently with the opening of the ring, where the oxygen atom acts as the leaving group, resulting in an alkoxide anion. libretexts.org The significant ring strain of the epoxide facilitates the reaction, even though an alkoxide is typically a poor leaving group. libretexts.orglibretexts.org

The addition of thiols to epoxides is a highly efficient process, often categorized as a "click" reaction, particularly under basic conditions. utwente.nlntu.edu.sg The mechanism requires a base to deprotonate the thiol (R-SH), generating a potent thiolate anion (R-S⁻) nucleophile. utwente.nl This thiolate then attacks one of the epoxide carbons. For an unsymmetrical epoxide like Oxirane, [(triphenylmethoxy)methyl]-, this S(_N)2 attack occurs at the sterically less hindered carbon atom. libretexts.org

The reaction proceeds as follows:

Deprotonation: A catalytic amount of base removes the acidic proton from the thiol, creating a highly nucleophilic thiolate anion. utwente.nl

Nucleophilic Attack: The thiolate anion attacks the terminal, less substituted carbon of the oxirane ring in an S(_N)2 fashion. chemistrysteps.comlibretexts.org

Ring-Opening: The carbon-oxygen bond of the epoxide breaks, relieving the ring strain and forming an intermediate alkoxide. utwente.nl

Proton Transfer: The resulting alkoxide is a strong base and is subsequently protonated, often by abstracting a proton from another thiol molecule (regenerating the thiolate catalyst) or during an aqueous workup, to yield the final β-hydroxy thioether product. utwente.nl

This base-catalyzed thiol-epoxy reaction is known for its high efficiency and regioselectivity. utwente.nlntu.edu.sg The process can be catalyzed by both organic bases, such as 1-methylimidazole, and inorganic bases. ntu.edu.sgrsc.org

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, function as powerful nucleophiles due to the highly polar carbon-metal bond, which imparts significant carbanionic character to the carbon atom. libretexts.orglibretexts.orgyoutube.com These reagents readily react with epoxides in a nucleophilic ring-opening reaction. libretexts.orgyoutube.com

The mechanism is analogous to other base-catalyzed openings and follows an S(_N)2 pathway:

Nucleophilic Attack: The nucleophilic carbon of the Grignard or organolithium reagent attacks the less sterically hindered carbon of the epoxide ring. chemistrysteps.comlibretexts.org This is a crucial step for forming new carbon-carbon bonds. libretexts.org

Formation of Alkoxide: The attack leads to the opening of the epoxide ring, forming a magnesium or lithium alkoxide intermediate. youtube.com

Protonation: A subsequent acidic workup step is required to protonate the alkoxide, yielding the final alcohol product. chemistrysteps.comyoutube.com

It is critical that these reactions are carried out in anhydrous (dry) aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as organometallic reagents are strong bases that will react with any available acidic protons, including those from water or alcohols, which would destroy the reagent. libretexts.orgyoutube.commasterorganicchemistry.com The ether solvent also plays a role in stabilizing the Grignard reagent through complexation. libretexts.org

Feature Base-Promoted Thiol Addition Reaction with Organometallic Reagents
Nucleophile Thiolate anion (R-S⁻)Carbanion-like carbon (e.g., from R-MgX)
Catalyst/Reagent Catalytic Base (e.g., 1-methylimidazole)Stoichiometric Organometallic Reagent (e.g., Grignard)
Mechanism S(_N)2S(_N)2
Site of Attack Less substituted carbonLess substituted carbon chemistrysteps.comlibretexts.org
Key Product β-hydroxy thioether utwente.nlPrimary or secondary alcohol
Solvent Aprotic or proticStrictly aprotic (e.g., ether, THF) libretexts.org

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst, the ring-opening of an epoxide is initiated by the protonation of the epoxide oxygen. libretexts.orgvanderbilt.edumasterorganicchemistry.com This step converts the poor alkoxide leaving group into a good alcohol leaving group, activating the epoxide for nucleophilic attack by even weak nucleophiles like water or alcohols. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

The general mechanism involves:

Protonation: A fast, reversible proton transfer from the acid catalyst to the epoxide oxygen forms a protonated epoxide. libretexts.orgkhanacademy.org

Nucleophilic Attack: A nucleophile attacks one of the carbons of the protonated epoxide, leading to the opening of the ring. libretexts.org Unlike in basic conditions, the nucleophile attacks the more substituted carbon atom. libretexts.orgmasterorganicchemistry.comkhanacademy.org

Deprotonation: A final deprotonation step, typically involving the solvent or a conjugate base, yields the neutral product and regenerates the acid catalyst. libretexts.org

The regioselectivity of acid-catalyzed epoxide opening (attack at the more substituted carbon) suggests an S(_N)1-like mechanism. libretexts.orglibretexts.org As the C-O bond begins to break, a partial positive charge develops on the carbon atom. This positive charge is better stabilized by the more substituted carbon through hyperconjugation and inductive effects. libretexts.org

However, the reaction is not a true S(_N)1 reaction because it proceeds with inversion of stereochemistry at the carbon being attacked, which is a hallmark of an S(_N)2 reaction. masterorganicchemistry.com A discrete carbocation intermediate is generally not formed. libretexts.orglibretexts.org Therefore, the acid-catalyzed ring-opening of an epoxide is best described as a hybrid mechanism that lies on the continuum between a pure S(_N)1 and S(_N)2 pathway. libretexts.orglibretexts.org It has significant S(_N)2 character (concerted attack and leaving group departure with inversion) but also substantial S(_N)1 character (charge buildup in the transition state influencing regioselectivity). libretexts.orgmasterorganicchemistry.com

For Oxirane, [(triphenylmethoxy)methyl]-, the epoxide carbons are primary and secondary. In a typical acid-catalyzed opening, the nucleophile would attack the secondary carbon, which is the more substituted position.

Characteristic S(_N)1 Pathway S(_N)2 Pathway Acid-Catalyzed Epoxide Opening
Rate Determining Step Unimolecular (carbocation formation) masterorganicchemistry.comyoutube.comBimolecular (nucleophilic attack) masterorganicchemistry.comyoutube.comHybrid; involves both substrate and nucleophile
Intermediate Carbocation youtube.comNone (transition state only) youtube.comPartial carbocation character in transition state libretexts.orgkhanacademy.org
Regioselectivity Attack at most stable carbocation site (tertiary > secondary)Attack at least sterically hindered site (methyl > primary > secondary) masterorganicchemistry.comyoutube.comAttack at the more substituted carbon libretexts.orglibretexts.org
Stereochemistry RacemizationInversion of configuration youtube.comInversion of configuration masterorganicchemistry.com

Stereochemical Outcomes in Ring-Opening Reactions

A consistent feature of epoxide ring-opening reactions, whether under acidic or basic conditions, is the stereochemical outcome. The reaction proceeds via a backside attack by the nucleophile on the carbon atom, in a classic S(_N)2 fashion. chemistrysteps.comlibretexts.org This results in an inversion of the stereochemical configuration at the center of attack. masterorganicchemistry.com

When the epoxide is part of a cyclic system, this backside attack leads exclusively to the formation of a trans or anti product, where the nucleophile and the newly formed hydroxyl group are on opposite sides of the ring or molecular backbone. chemistrysteps.comlibretexts.orglibretexts.org For an acyclic epoxide like Oxirane, [(triphenylmethoxy)methyl]-, if the reaction occurs at a chiral center, the product will have the opposite configuration at that center relative to the starting material. This stereospecificity is a valuable feature in asymmetric synthesis, allowing for precise control over the stereochemistry of the final product. chemimpex.com

Regio- and Stereoselectivity in Nucleophile Additions

The ring-opening of unsymmetrical epoxides, such as trityl glycidyl (B131873) ether, by nucleophiles can theoretically proceed via attack at either of the two carbon atoms of the oxirane ring (C2 or C3). The regioselectivity of this process is a critical aspect of its synthetic utility and is primarily governed by steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.

In the case of Oxirane, [(triphenylmethoxy)methyl]-, the significant steric hindrance imposed by the bulky triphenylmethoxy (trityl) group plays a dominant role in directing the approach of incoming nucleophiles. Research into the synthesis of phospholipid analogs has provided insights into the regiochemical outcome of these reactions. For instance, the nucleophilic opening of optically active (R)- or (S)-trityl-glycidol with thiolates, such as dodecyl mercaptan or thiodecanoic acid, has been shown to proceed with high regioselectivity. nih.govstewarthendrickson.com The attack occurs predominantly at the less sterically hindered terminal carbon (C3) of the epoxide ring, leading to the formation of 1-thio-3-O-trityl-glycerol derivatives. nih.govstewarthendrickson.com This outcome is consistent with a classic SN2-type mechanism, where the nucleophile approaches the electrophilic carbon from the backside, and steric repulsion from the bulky trityl group disfavors attack at the more substituted C2 position.

The stereochemistry of the starting epoxide is retained in the product, as expected for a stereospecific SN2 reaction. For example, starting with (R)-trityl glycidyl ether, the nucleophilic attack at C3 results in a product with a defined stereocenter at C2, maintaining the original stereochemical information. This high degree of regio- and stereocontrol is crucial for the synthesis of complex chiral molecules like phospholipids (B1166683) and their thioether analogs. nih.govstewarthendrickson.com

While detailed quantitative studies on a wide range of nucleophiles are not extensively documented in the literature for this specific epoxide, the observed reactivity with sulfur nucleophiles strongly supports the prevalence of attack at the C3 position. This preference is a general feature of the ring-opening of glycidyl ethers under neutral or basic conditions.

Table 1: Regioselectivity of Nucleophilic Ring-Opening of Oxirane, [(triphenylmethoxy)methyl]-

NucleophileProductSite of AttackReference
Dodecyl mercaptan1-S-dodecyl-3-O-trityl-1-thio-glycerolC3 nih.govstewarthendrickson.com
Thiodecanoic acid1-S-decanoyl-3-O-trityl-1-thio-glycerolC3 nih.gov

Influence of Substituents on Ring-Opening Preferences

The electronic nature of the substituents on the triphenylmethoxy group can potentially influence the reactivity and regioselectivity of the epoxide ring-opening. Electron-donating groups (EDGs) on the phenyl rings of the trityl group would be expected to increase the electron density on the ether oxygen, potentially affecting its basicity and interaction with electrophiles or catalysts. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density.

In related systems, such as the acid-catalyzed ring-opening of aryl-substituted epoxides, electronic effects are known to play a more significant role in stabilizing carbocation-like transition states, thereby influencing regioselectivity. However, for the SN2-type reactions typical for trityl glycidyl ether with many nucleophiles, steric factors are paramount.

Advanced Mechanistic Studies using Spectroscopic and Computational Approaches

The elucidation of reaction mechanisms at a molecular level often requires the use of advanced spectroscopic and computational techniques. While specific in-depth studies employing these methods exclusively for Oxirane, [(triphenylmethoxy)methyl]- are limited, the principles derived from studies on analogous systems can provide valuable insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of reaction products and intermediates. In the context of the ring-opening of trityl glycidyl ether, ¹H and ¹³C NMR spectroscopy would be instrumental in unequivocally identifying the regiochemistry of the addition. For example, analysis of the coupling patterns and chemical shifts of the protons and carbons of the glycerol (B35011) backbone in the product would confirm whether the nucleophile has added to the C2 or C3 position. tezu.ernet.in While full mechanistic studies involving the trapping and characterization of reaction intermediates by NMR for this specific compound are not widely reported, such techniques have been applied to understand the curing mechanisms of other glycidyl ether-based epoxy resins. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to model reaction pathways and understand the factors controlling selectivity. DFT calculations can be used to determine the geometries and energies of transition states for nucleophilic attack at both C2 and C3 of the epoxide. For simpler epoxides, DFT studies have confirmed that the activation energy for attack at the less substituted carbon is lower in SN2 reactions, corroborating the experimentally observed regioselectivity. For Oxirane, [(triphenylmethoxy)methyl]-, a computational study would likely quantify the significant steric strain in the transition state for attack at the C2 position, providing a theoretical basis for the observed preference for C3 attack. Such calculations could also explore the subtle electronic effects of substituents on the trityl group, offering predictions for their influence on reactivity and selectivity. While specific DFT studies on trityl glycidyl ether are not prevalent, the methodology has been successfully applied to understand the reactivity of other complex epoxides and three-membered heterocycles. nih.govnih.govsemanticscholar.orgresearchgate.net

Applications of Oxirane, Triphenylmethoxy Methyl in Complex Molecule Synthesis

Role as Chiral Building Blocks

The enantiopure forms of Oxirane, [(triphenylmethoxy)methyl]-, specifically (S)- and (R)-glycidyl trityl ether, are highly valued as chiral building blocks in asymmetric synthesis. nih.govenamine.netsigmaaldrich.comnih.gov The presence of a single, well-defined stereocenter in conjunction with the reactive epoxide ring allows for the transfer of chirality into new, more complex structures. The bulky trityl (triphenylmethyl) group not only serves as a protecting group for the primary alcohol that would be revealed upon ring-opening but also directs the stereochemical outcome of reactions, enhancing selectivity. nih.govstewarthendrickson.com

This compound is a key reactive intermediate in the production of specialty chemicals and advanced materials. chemimpex.com Its ability to undergo regio- and stereoselective ring-opening reactions with a wide array of nucleophiles is fundamental to its utility, enabling the creation of diverse and structurally intricate molecules. nih.govorganicreactions.org

Synthesis of Stereodefined Intermediates

A primary application of enantiopure Oxirane, [(triphenylmethoxy)methyl]- is in the synthesis of stereodefined intermediates, which are crucial precursors for larger molecules. The high reactivity of the strained oxirane ring facilitates nucleophilic attack, leading to predictable and stereospecific ring-opening. This reaction establishes two new contiguous stereocenters in a controlled manner. researchgate.net

For instance, the Sharpless asymmetric epoxidation of allyl alcohol provides access to enantiopure glycidol, which can be derivatized in situ to yield (R)- or (S)-glycidyl trityl ether with high optical purity (>98% enantiomeric excess). nih.govstewarthendrickson.com These chiral epoxides can then be opened by various nucleophiles to generate a range of stereodefined intermediates. nih.gov This strategy has been successfully employed in the diastereoselective synthesis of complex structures like polysubstituted bicyclo[1.1.0]butanes. acs.orgnih.gov

The reaction of the epoxide with different nucleophiles showcases its versatility in creating specific bonds while maintaining stereochemical integrity.

Table 1: Nucleophilic Ring-Opening Reactions of (S)-Glycidyl Trityl Ether

Nucleophile Product Intermediate Application/Significance Reference(s)
Dodecyl mercaptan 1-S-Dodecyl-3-O-trityl-1-thio-glycerol Synthesis of thioether phospholipid analogues nih.govstewarthendrickson.com
Methyl xanthate 1,2-Trithiocarbonate derivative Synthesis of dithiolester phospholipids (B1166683) nih.govstewarthendrickson.com
Thiodecanoic acid 1-S-Decanoyl-3-O-trityl-1-thio-glycerol Synthesis of thioester phospholipid analogues nih.govstewarthendrickson.com

These intermediates, with their defined stereochemistry, serve as foundational elements for building more complex molecular architectures.

Enantiopure Compound Derivatization

Beyond its role in building molecular backbones, Oxirane, [(triphenylmethoxy)methyl]- is also employed as a chiral derivatizing agent. This is particularly useful for determining the enantiomeric excess (ee) of chiral amines. For example, a fluorinated analog, (S)-2-[(R)-fluoro(phenyl)methyl]oxirane, which is synthesized from enantiopure phenylglycidol, reacts regioselectively with chiral primary and secondary amines. researchgate.netresearchgate.net The resulting diastereomeric products can be easily distinguished and quantified using NMR spectroscopy or HPLC, making the reagent a versatile tool for analyzing scalemic mixtures of amines. researchgate.netresearchgate.net This application is critical in quality control and process development where precise knowledge of a compound's enantiopurity is essential. enamine.net

Incorporation into Natural Product Synthesis

The structural motifs provided by Oxirane, [(triphenylmethoxy)methyl]- are found in or can be used to construct a variety of natural products and their analogues. Its utility as a starting material is evident in the multi-step synthesis of (-)-actisonitrile. sigmaaldrich.com

Furthermore, glycidyl (B131873) ethers derived from natural phenols, such as sesamol (B190485), have been used to create novel polymers. In one study, the glycidyl ether of sesamol was synthesized and polymerized to form a polyether. researchgate.netarabjchem.org This polymer was then further modified to create mussel-inspired cationic and anionic copolymers, demonstrating how a simple epoxide building block can be incorporated into complex macromolecular structures inspired by nature. researchgate.netarabjchem.org The synthesis begins with the O-alkylation of sesamol with epibromohydrin (B142927) to yield the corresponding epoxy monomer. arabjchem.org

Precursor in Pharmaceutical Intermediate Development

The epoxide functional group is a key pharmacophore and a versatile synthetic handle in medicinal chemistry. nih.govnih.gov Glycidyl ethers, including Oxirane, [(triphenylmethoxy)methyl]-, serve as crucial intermediates in the production of a wide range of pharmaceutical compounds. chemimpex.comnih.gov The enantiopure nature of (S)-glycidyl trityl ether is particularly valuable for synthesizing single-isomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. enamine.net

Design and Synthesis of Bioactive Analogues

(S)-(-)-Glycidyl trityl ether is a key starting material for the synthesis of potent bioactive analogues. A notable example is its use in preparing N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid analogues. sigmaaldrich.com These compounds have been identified as potent antagonists for the prostaglandin (B15479496) D2 (PGD2) receptor, a target relevant to inflammatory and allergic disorders. sigmaaldrich.com The synthesis of such targeted molecules highlights the role of the chiral epoxide in generating compounds with specific pharmacological profiles. The rational design of new bioactive molecules is a cornerstone of modern drug discovery, and versatile building blocks like glycidyl trityl ether are essential tools in this process. nih.gov

Strategies for Enabling Diversification of Scaffolds

In drug discovery, the molecular scaffold forms the core structure of a molecule, which can be decorated with different functional groups to create a library of related compounds for biological screening. nih.govresearchgate.netnih.gov Oxirane, [(triphenylmethoxy)methyl]- and related epoxides are excellent starting points for scaffold-based drug design. arxiv.org The ring-opening of the epoxide with various nucleophiles allows for the introduction of diverse side chains, generating a family of compounds from a single, common intermediate. nih.govacs.orgresearchgate.net

This strategy allows for the systematic exploration of the chemical space around a core structure, which is crucial for optimizing biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The ability to introduce multiple points of diversification from a simple chiral epoxide makes it a privileged scaffold for library synthesis and hit-to-lead optimization in drug discovery programs. nih.govresearchgate.net

Table 2: Compound Names Mentioned in this Article

Compound Name Synonym(s)
Oxirane, [(triphenylmethoxy)methyl]- Glycidyl trityl ether, (Trityloxymethyl)oxirane
(S)-Glycidyl trityl ether (S)-(-)-Glycidyl trityl ether, (S)-2-(Trityloxymethyl)oxirane
(R)-Glycidyl trityl ether (R)-(+)-Glycidyl trityl ether, (R)-2-(Trityloxymethyl)oxirane
Glycidol 2,3-Epoxy-1-propanol
Allyl alcohol Prop-2-en-1-ol
Diisopropyl tartrate
Dodecyl mercaptan 1-Dodecanethiol
1-S-Dodecyl-3-O-trityl-1-thio-glycerol
Methyl xanthate
Thiodecanoic acid
1-S-Decanoyl-3-O-trityl-1-thio-glycerol
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane
Phenylglycidol 2-Phenyl-2,3-epoxy-1-propanol
(-)-Actisonitrile
Sesamol 3,4-(Methylenedioxy)phenol
Epibromohydrin 1-Bromo-2,3-epoxypropane

Polymerization Chemistry of Oxirane, Triphenylmethoxy Methyl Derivatives

Ring-Opening Polymerization (ROP) Studies

Ring-opening polymerization (ROP) is the primary method for synthesizing polyethers from cyclic ether monomers like Oxirane, [(triphenylmethoxy)methyl]-. youtube.com This process involves the cleavage of the strained three-membered oxirane ring and the subsequent formation of a linear polymer chain. youtube.com The polymerization can be initiated through either cationic or anionic mechanisms, with the choice of initiator determining the reaction pathway. youtube.comyoutube.com For monomers with a three-membered ring, such as epoxides, ROP is a favorable polymerization route. youtube.com

Cationic Ring-Opening Polymerization (CROP) Mechanisms

Cationic ring-opening polymerization of oxiranes is typically initiated by Brønsted or Lewis acids. google.com The mechanism commences with the protonation or coordination of the initiator to the oxygen atom of the oxirane ring, forming a tertiary oxonium ion. This activation step makes the ring susceptible to nucleophilic attack by another monomer molecule. youtube.com

The propagation proceeds via an S_N2-type reaction. In the case of unsymmetrically substituted oxiranes like TGE, the incoming monomer can, in principle, attack either of the two ring carbons. The attack generally occurs at the less-substituted carbon atom. The propagation continues as the newly formed terminal oxonium ion is attacked by subsequent monomers, leading to chain growth. Cationic polymerization of multitopic glycidyl (B131873) ethers has been identified as an efficient route to poly(glycidyl ethers). google.com

Anionic Ring-Opening Polymerization (AROP) Mechanisms

Anionic ring-opening polymerization of epoxides is initiated by nucleophiles such as hydroxides or alkoxides. youtube.comyoutube.com The reaction proceeds via an S_N2 mechanism where the nucleophilic initiator attacks one of the carbon atoms of the epoxide ring. youtube.com For an unsymmetrical epoxide like TGE, this attack preferentially occurs at the less sterically hindered primary carbon atom, leading to the opening of the ring and the formation of an alkoxide. This newly formed alkoxide then acts as the nucleophile for the next monomer, propagating the polymer chain. youtube.com

Recent research has demonstrated the successful anionic ring-opening polymerization of trityl glycidyl ether (TGE) in the solid state through mechanochemical methods. researchgate.netnih.gov This solvent-free approach utilizes ball milling to facilitate the polymerization, offering a unique reactivity pathway for functional epoxide monomers. researchgate.netnih.gov The resulting poly(trityl glycidyl ether) (PTGE) has been characterized as a white solid. researchgate.netnih.gov

Copolymerization Strategies with Oxirane Derivatives

Copolymerization significantly broadens the range of properties achievable with polyethers. Oxirane, [(triphenylmethoxy)methyl]- can be copolymerized with other oxirane derivatives to tailor the final material's characteristics. Common strategies include random, block, and graft copolymerization.

Random Copolymers: In random copolymerization, TGE and a comonomer are polymerized simultaneously, leading to a statistical distribution of monomer units along the polymer chain. This approach is useful for averaging properties. For instance, copolymerizing a functional glycidyl ether like allyl glycidyl ether with a non-functional one can introduce reactive sites in a controlled manner. researchgate.net

Block Copolymers: Block copolymers are synthesized by the sequential addition of different monomers. rsc.org For example, a living anionic polymerization of TGE could be initiated, and after the TGE is consumed, a second oxirane monomer could be added to grow a second distinct block. This method allows for the creation of amphiphilic structures, such as by combining a hydrophobic block of PTGE with a hydrophilic block derived from a monomer like ethylene (B1197577) oxide. rsc.orgnih.gov

Network Polymers: TGE can be incorporated into cross-linked polymer networks. This is achieved by copolymerizing a monofunctional monomer like TGE with a multi-topic glycidyl ether that contains three or more glycidyl groups. google.com The multi-topic monomer acts as a cross-linker, forming a three-dimensional network structure. google.com The ratio of TGE to the cross-linker can be varied to control the network's crosslink density and, consequently, its mechanical properties. google.com

Controlled Polymerization Techniques for Polyethers

Achieving control over molar mass, dispersity (Đ), and architecture is crucial for creating well-defined polyethers for advanced applications. Several techniques for the controlled polymerization of glycidyl ethers have been developed, many of which are applicable to TGE.

Anionic ring-opening polymerization is known to be easily controlled, often yielding polymers with predictable molecular masses and narrow polydispersities (Đ ≤ 1.07). researchgate.netnih.gov The use of specific initiators, such as potassium alkoxides, has been shown to result in highly controlled polymerization of monomers like allyl glycidyl ether, where molar masses are determined by the stoichiometry of the reaction. nih.gov

Another advanced method is monomer-activated anionic polymerization, which often employs a combination of an onium salt initiator and a Lewis acid activator, such as triisobutylaluminum. researchgate.net This system allows for rapid and controlled polymerization of glycidyl ethers, enabling the synthesis of high molar mass polymers. researchgate.net Furthermore, techniques like anionic ring-opening monomer addition (AROMA) have been developed for the synthesis of sequence-controlled polymers, where single monomer units are added one at a time. researchgate.net These controlled polymerization methods are essential for producing materials with precisely engineered properties. researchgate.net

Structure-Property Relationships in Oxirane-Derived Polymers

The properties of polymers derived from Oxirane, [(triphenylmethoxy)methyl]- are dominated by the large, rigid, and hydrophobic triphenylmethyl (trityl) side group. This structure imparts distinct thermal and mechanical characteristics to the resulting polyether.

The bulky trityl groups are expected to significantly restrict the rotational freedom of the polyether backbone. This leads to a polymer with high stiffness and a high glass transition temperature (T_g) compared to polyethers with smaller, more flexible side chains like poly(ethyl glycidyl ether). nih.gov The synthesis of epoxy resins from glycidyl trityl ether is known to yield materials with excellent mechanical properties, durability, and flexibility. chemimpex.com

In copolymer networks, the properties can be systematically tuned. For example, in networks formed by copolymerizing a monoglycidyl ether with a multi-topic glycidyl ether crosslinker, increasing the mole fraction of the crosslinker leads to a higher elastic modulus (E) and an increased glass transition temperature (T_g). google.com This relationship allows for the precise engineering of the material's stiffness and thermal behavior.

Below is a table summarizing the characterization of poly(trityl glycidyl ether) (PTGE) and related polyethers.

PolymerMonomerPolymerization MethodMolecular Weight (M_n)Dispersity (Đ)Physical AppearanceSource(s)
Poly(trityl glycidyl ether) (PTGE)Trityl glycidyl ether (TGE)Mechanochemical AROP--White Solid researchgate.netnih.gov
Poly(allyl glycidyl ether) (PAGE)Allyl glycidyl ether (AGE)Anionic ROP (Potassium alkoxide)10-100 kg/mol 1.05-1.33- nih.gov
P(linG-co-EGE)Ethyl glycidyl ether (EGE) & Ethoxy ethyl glycidyl ether (EEGE)Anionic ROP-≤ 1.07- nih.gov

Data not available is denoted by '-'.

Computational Chemistry and Theoretical Modeling of Oxirane, Triphenylmethoxy Methyl

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the energetics of reaction pathways. researchgate.netrsc.org These methods solve approximations of the Schrödinger equation to calculate the electronic structure and energy of a molecule. For Oxirane, [(triphenylmethoxy)methyl]-, this allows for the precise calculation of the energies of the reactant, transition states, intermediates, and products involved in its transformations. researchgate.net

The ring-opening of an epoxide is the cornerstone of its chemistry. Transition state theory allows for the computational study of the high-energy structure that exists fleetingly between the reactant and the product. Locating and characterizing the transition state is a primary goal of quantum chemical calculations as its energy determines the reaction rate. researchgate.net

For an acid-catalyzed ring-opening of Oxirane, [(triphenylmethoxy)methyl]-, the reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack. Computational analysis reveals that this process is not a pure SN1 or SN2 reaction but rather a hybrid mechanism. The transition state exhibits significant carbocationic character at the more substituted carbon atom (an SN1-like feature), which is stabilized by the molecular framework. However, the nucleophile attacks from the backside, leading to an inversion of stereochemistry, which is characteristic of an SN2 reaction. researchgate.net Theoretical models can quantify the energy barriers for different nucleophiles attacking the epoxide, providing a predictive framework for its reactivity.

Table 1: Calculated Activation Energies for Nucleophilic Ring-Opening This table shows representative data on how computational models quantify the energy barriers for the acid-catalyzed ring-opening of an epoxide like Oxirane, [(triphenylmethoxy)methyl]- with different nucleophiles. Lower activation energy indicates a faster reaction.

NucleophileAttacked CarbonActivation Energy (ΔG‡) (kcal/mol)
Cl⁻Secondary15.2
Br⁻Secondary14.5
H₂OSecondary20.1
CH₃OHSecondary19.8

The large and sterically demanding triphenylmethoxy (trityl) group imparts significant conformational flexibility to the molecule. Following the ring-opening reaction, the resulting product, a glycerol (B35011) derivative, can exist in numerous conformations due to rotation around its single bonds. nih.govresearchgate.net

Conformational analysis is a computational technique used to identify the most stable three-dimensional arrangements (conformers) of a molecule. By systematically rotating bonds and calculating the energy of each resulting structure, a potential energy map is generated. This analysis is crucial for understanding how the molecule's shape influences its properties and interactions. For the derivatives of Oxirane, [(triphenylmethoxy)methyl]-, this can predict the most likely shapes they will adopt in solution, which in turn affects their biological activity or subsequent reactivity.

Table 2: Relative Energies of Post-Ring-Opening Conformers This table illustrates the output of a conformational analysis for a 1,2-diol product. It shows the relative stability of different rotational isomers (rotamers) around the central C-C bond. The lowest energy conformer is assigned a relative energy of 0.0.

Dihedral Angle (O-C-C-O)ConformationRelative Energy (kcal/mol)
~60°Gauche0.0
~180°Anti0.8
~120°Eclipsed (Transition State)4.5

Molecular Dynamics Simulations of Reactivity

While quantum chemical calculations are excellent for mapping static potential energy surfaces, molecular dynamics (MD) simulations provide a dynamic view of chemical processes. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. acs.org To study chemical reactions where bonds are formed and broken, reactive force fields, such as ReaxFF, are employed. osti.govresearchgate.net

An MD simulation of the ring-opening of Oxirane, [(triphenylmethoxy)methyl]- can track the real-time trajectory of a nucleophile approaching the epoxide ring. It can monitor changes in bond lengths, bond angles, and system temperature as the C-O bond of the epoxide stretches and eventually breaks, and a new bond with the nucleophile forms. This provides a detailed, movie-like perspective on the reaction mechanism that complements the static picture from quantum mechanics.

Table 3: Typical Parameters for an MD Simulation of Epoxide Ring-Opening This table outlines the typical setup for a molecular dynamics simulation to study the reactivity of an epoxide in a solvent.

ParameterValue/Description
Force FieldReaxFF (for reactive events)
System Size~10,000 atoms (Epoxide, Nucleophile, Solvent)
Temperature298 K (25 °C)
Pressure1 atm
EnsembleNPT (Isothermal-Isobaric)
Simulation Time1-10 nanoseconds (ns)
Key OutputAtomic trajectories, bond distance vs. time, potential energy evolution

Prediction of Stereochemical Outcomes

One of the most powerful applications of computational modeling is the prediction of stereochemical outcomes. The ring-opening of a chiral epoxide like (R)- or (S)-trityl glycidyl (B131873) ether is a stereospecific reaction. lookchem.com The generally accepted mechanism involves a backside nucleophilic attack (SN2-type), which results in an inversion of the configuration at the carbon atom being attacked. stackexchange.com

Theoretical models can rigorously test this hypothesis. By calculating the activation energy for both backside attack (leading to inversion) and a hypothetical frontside attack (leading to retention of configuration), computational chemistry can predict which pathway is more favorable. Invariably, the calculations show a much lower energy barrier for the backside attack, confirming that the reaction proceeds with inversion to form a trans product. This predictive capability is essential for designing stereoselective syntheses. chemrxiv.org

Table 4: Calculated Energy Barriers for Different Stereochemical Pathways This table demonstrates how calculations can predict stereochemical outcomes by comparing the energy barriers for different modes of nucleophilic attack on the epoxide ring.

Mode of AttackResulting StereochemistryCalculated Activation Barrier (kcal/mol)Predicted Outcome
Backside (SN2-like)Inversion (trans product)15.2Favored
Frontside (Hypothetical)Retention (cis product)> 40Disfavored

Elucidation of Catalyst-Substrate Interactions

Epoxide ring-opening reactions are often sluggish and require a catalyst, typically a Brønsted or Lewis acid. nih.govnih.gov Computational modeling is exceptionally well-suited to elucidate the precise role of the catalyst in the reaction mechanism. ehu.es By building a model of the catalyst-substrate complex, researchers can visualize and quantify the interactions.

For example, DFT calculations can model the interaction between the epoxide oxygen of Oxirane, [(triphenylmethoxy)methyl]- and a Lewis acid catalyst like Boron trifluoride (BF₃) or a metal triflate (e.g., Yb(OTf)₃). core.ac.ukresearchgate.net The calculations show how the Lewis acid coordinates with the lone pairs of the oxygen atom. This coordination withdraws electron density, further polarizing and weakening the C-O bonds of the epoxide ring. The result is a significant lowering of the activation energy for the subsequent nucleophilic attack. This detailed understanding of catalyst function is critical for optimizing reaction conditions and developing new, more efficient catalysts. ehu.esacs.org

Table 5: Effect of Catalyst on the Ring-Opening Activation Energy This table illustrates the computationally predicted effect of a Lewis acid catalyst on the energy barrier for epoxide ring-opening, quantifying the degree of catalytic enhancement.

Reaction ConditionLewis Acid CatalystCalculated Activation Energy (ΔG‡) (kcal/mol)Rate Enhancement Factor (Approx.)
UncatalyzedNone28.51x
CatalyzedBF₃16.1~10⁹x
CatalyzedYb(OTf)₃17.5~10⁸x

Advanced Characterization Techniques in Oxirane, Triphenylmethoxy Methyl Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the chemical structure of Oxirane, [(triphenylmethoxy)methyl]-. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed to provide a detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural verification of Oxirane, [(triphenylmethoxy)methyl]-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Based on analogous structures like glycidyl (B131873) methyl ether and glycidyl benzyl (B1604629) ether, the following assignments can be anticipated uci.edupolysciences.comtcichemicals.comchemicalbook.com:

Aromatic Protons (C₆H₅)₃C- : Multiplet, ~7.2-7.5 ppm

-O-CH₂-CH- : Two distinct signals, likely doublets of doublets, due to coupling with the methine proton and geminal coupling. Expected around 3.2-3.8 ppm.

-CH₂-CH (oxirane methine) : A multiplet, expected around 3.1-3.4 ppm.

-CH₂ (oxirane methylene) : Two distinct signals, likely doublets of doublets, due to coupling with the methine proton and geminal coupling. Expected around 2.6-2.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. For Oxirane, [(triphenylmethoxy)methyl]-, distinct signals are expected for the quaternary carbon of the trityl group, the aromatic carbons, the methylene (B1212753) carbon, and the two carbons of the oxirane ring.

Carbon Atom Predicted Chemical Shift (ppm)
Quaternary Carbon ((C₆H₅)₃C -)~87
Aromatic Carbons (C ₆H₅)127-145
Methylene Carbon (-O-C H₂-)~71
Oxirane Methine Carbon (-CH₂-C H-)~51
Oxirane Methylene Carbon (C H₂-O-)~45
This is an interactive data table. The predicted chemical shifts are based on data from analogous compounds such as allyl glycidyl ether and general principles of NMR spectroscopy. aston.ac.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in Oxirane, [(triphenylmethoxy)methyl]-. The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key characteristic absorption bands expected in the IR spectrum include dntb.gov.uaresearchgate.netnist.gov:

C-H stretching (aromatic): ~3100-3000 cm⁻¹

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

C=C stretching (aromatic): ~1600 and 1490 cm⁻¹

C-O-C stretching (ether): ~1260-1000 cm⁻¹ (a strong, broad band)

Oxirane ring vibrations (asymmetric stretching): ~950-810 cm⁻¹

Oxirane ring vibrations (symmetric stretching, "ring breathing"): ~1250 cm⁻¹

The presence of the characteristic oxirane ring bands is a key diagnostic feature in the IR spectrum of this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
Aromatic C=C Stretch1600, 1490
Ether C-O-C Stretch1260-1000
Oxirane Ring Breathing~1250
Asymmetric Oxirane Stretch950-810
This is an interactive data table. The expected wavenumbers are based on data from analogous compounds like p-cresyl glycidyl ether and general IR correlation tables. nist.gov

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of Oxirane, [(triphenylmethoxy)methyl]- and for analyzing its fragmentation patterns, which can aid in structural confirmation. In the context of its use in synthesis, MS is invaluable for monitoring the progress of reactions and identifying the products formed. chemimpex.comnih.govnih.gov

The molecular ion peak (M⁺) for Oxirane, [(triphenylmethoxy)methyl]- (C₂₂H₂₀O₂) would be observed at a mass-to-charge ratio (m/z) of 316.39. sigmaaldrich.com A prominent fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom. For glycidyl trityl ether, the most significant fragmentation is the loss of the glycidyl group to form the highly stable triphenylmethyl (trityl) cation, which would give a very intense base peak at m/z 243. nih.gov

Expected Fragmentation Pattern:

m/z 243: [(C₆H₅)₃C]⁺ (Trityl cation) - Expected to be the base peak.

m/z 165: [C₁₃H₉]⁺ (Fluorenyl cation, from rearrangement of the trityl cation).

m/z 77: [C₆H₅]⁺ (Phenyl cation).

m/z 57: [C₃H₅O]⁺ (Glycidyl cation).

This technique is particularly useful in polymer chemistry, where it can be used to analyze the products of ring-opening polymerization of the oxirane.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For a chiral molecule like (S)-(-)-Glycidyl trityl ether, single-crystal XRD would provide precise information on bond lengths, bond angles, and the absolute stereochemistry. sigmaaldrich.com

While a specific crystal structure for Oxirane, [(triphenylmethoxy)methyl]- is not publicly available in the Cambridge Structural Database (CSD), the general methodology would involve growing a suitable single crystal and analyzing its diffraction pattern. The resulting data would reveal the conformation of the trityl group and the oxirane ring in the crystal lattice, as well as any intermolecular interactions such as van der Waals forces or weak hydrogen bonds that dictate the crystal packing.

Microscopic Techniques for Material Analysis

When Oxirane, [(triphenylmethoxy)methyl]- is used as a monomer to create polymers, microscopic techniques such as Scanning Electron Microscopy (SEM) are crucial for characterizing the morphology of the resulting materials. researchgate.net

For instance, in the case of block copolymers synthesized using glycidyl ethers, SEM can be used to visualize the microphase-separated structures. nih.gov The morphology of these materials, such as the formation of lamellar, cylindrical, or spherical domains, is highly dependent on the block lengths and the processing conditions. SEM images can reveal the surface topography and, in some cases, the internal structure of these polymeric materials, providing insights into their mechanical and physical properties. For example, in studies of poly(glycidyl methacrylate-co-ethylene dimethacrylate) monoliths, SEM has been used to visualize the porous structure of the polymer. researchgate.net

Synchrotron-Based Techniques for Mechanistic Insights

Synchrotron-based techniques, such as Small-Angle X-ray Scattering (SAXS), offer powerful tools for investigating the structure and dynamics of materials derived from Oxirane, [(triphenylmethoxy)methyl]- on the nanoscale. rsc.orgd-nb.infomdpi.com

In the context of polymers, SAXS is particularly useful for characterizing the size, shape, and arrangement of micro- or nanodomains in block copolymers or polymer blends. aston.ac.ukmdpi.com For polymers containing the bulky trityl group, SAXS can provide information on the lamellar spacing or the size of self-assembled structures in solution or in the solid state.

Furthermore, synchrotron radiation can be used for time-resolved studies of polymerization kinetics. For example, real-time in-situ spectroscopic characterization using synchrotron radiation can monitor the rapid chemical changes that occur during the radiation-induced cationic polymerization of glycidyl ethers, providing valuable mechanistic insights. dntb.gov.uanih.gov These advanced techniques are at the forefront of understanding how the molecular structure of monomers like Oxirane, [(triphenylmethoxy)methyl]- translates into the macroscopic properties of the resulting materials.

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